N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-(3-phenylpropanoylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-19-11-7-10-18(16-19)26-25(29)24-23(20-12-5-6-13-21(20)31-24)27-22(28)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBCASXMJYTXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Amidation Reaction: The carboxylic acid group on the benzofuran core is then converted to an amide by reacting with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Benzofuran derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects. The compound has been studied for its potential therapeutic benefits:
- Antitumor Activity : Research indicates that benzofuran derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .
- Anti-inflammatory Effects : Compounds similar to N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide have demonstrated the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Cancer Research Applications
The compound has been investigated for its role in cancer treatment, particularly in hepatocellular carcinoma (HCC):
- Inhibition of Metastasis : Preliminary studies suggest that this compound may inhibit the migration and invasion of HCC cells. It appears to affect epithelial-mesenchymal transition (EMT) markers such as E-cadherin and vimentin, which are crucial in cancer metastasis .
- Mechanisms of Action : The compound may exert its effects by downregulating integrin α7 and influencing downstream signaling pathways like FAK/AKT, which are implicated in cell motility and survival .
Biochemical Tools
In addition to therapeutic applications, this compound serves as a valuable tool in biochemical research:
- Cell Signaling Studies : The compound can be utilized to probe cellular signaling pathways related to cancer progression and metastasis. By understanding how it interacts with specific proteins or pathways, researchers can gain insights into the molecular underpinnings of cancer biology.
Summary of Findings
| Application Area | Observations |
|---|---|
| Medicinal Chemistry | Antitumor activity through apoptosis induction; anti-inflammatory properties through cytokine modulation. |
| Cancer Research | Inhibits HCC cell migration; affects EMT markers; downregulates integrin α7. |
| Biochemical Tools | Useful for studying cell signaling pathways related to cancer. |
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Acting as an agonist or antagonist at various receptor sites.
Modulating Signal Transduction Pathways: Affecting pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Benzofuran Carboxamide Backbone
3-(3-Cyclopentylpropanamido)-N-(2-Methoxyphenyl)-1-Benzofuran-2-Carboxamide (CAS 862829-85-4)
- Structural Differences :
- Methoxyphenyl substituent at 2-position vs. 3-position in the target compound.
- Cyclopentylpropanamido side chain vs. phenylpropanamido in the target.
- Implications: Positional isomerism: The 3-methoxyphenyl group may enhance steric accessibility for receptor binding compared to the 2-substituted analog.
Analogs with Similar Substituents
N-(3-Methoxyphenyl)-4-Chlorocinnamide and N-(3-Methoxyphenyl)-4-Trifluoromethylcinnamide
- Structural Differences :
- Cinnamide backbone (linear α,β-unsaturated amide) vs. benzofuran carboxamide (rigid bicyclic system).
- Functional Insights: Reported as TRPV1 antagonists with high affinity (~18 nM).
Analogs with Pesticidal/Antioxidant Activity
N-(4-Chlorophenyl)-N-Hydroxycyclohexanecarboxamide (Compound 8)
- Structural Differences :
- Hydroxamic acid group vs. carboxamide in the target compound.
- 4-Chlorophenyl substituent vs. 3-methoxyphenyl.
- Functional Insights: Hydroxamic acids (e.g., compound 8) exhibit antioxidant properties in DPPH and β-carotene assays.
Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)-Cyclopropanecarboxamide)
- Structural Differences :
- Tetrahydrofuran and cyclopropane moieties vs. benzofuran and phenylpropanamido in the target.
- Functional Insights :
Data Tables
Table 1. Structural and Functional Comparison of Key Analogs
Table 2. Substituent Effects on Physicochemical Properties
Research Findings and Gaps
- TRPV1 Antagonism : Analogs like N-(3-methoxyphenyl)-4-chlorocinnamide suggest that the target compound’s 3-methoxyphenyl group may support affinity for ion channels, but benzofuran rigidity requires empirical validation .
- Antioxidant Potential: While hydroxamic acids (e.g., compound 8) show radical scavenging, the target’s carboxamide may limit such activity unless paired with redox-active groups .
- Synthetic Routes : detail carboxamide couplings using reagents like HATU/DIPEA, which could be adapted for synthesizing the target compound .
Biological Activity
N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the methoxy and phenyl groups enhances its pharmacological properties. The structural formula can be represented as follows:
Research suggests that this compound may exert its biological effects through several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : The compound's ability to inhibit tumor cell proliferation has been noted in vitro. It may interfere with metabolic pathways crucial for cancer cell survival, similar to other benzofuran derivatives .
- Anti-inflammatory Properties : Some derivatives of benzofuran have been shown to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Biological Activity Data Table
The following table summarizes key biological activities associated with this compound and related compounds:
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of benzofuran derivatives, this compound was tested against various bacterial strains. The results demonstrated a notable reduction in bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of this compound involved treating human cancer cell lines with varying concentrations. The findings revealed a dose-dependent inhibition of cell viability, indicating that the compound may be effective in cancer therapy by targeting specific metabolic pathways critical for tumor growth.
Research Findings
Recent research has highlighted the importance of benzofuran derivatives in drug development due to their diverse biological activities. The specific compound under discussion has shown promise in preliminary studies, warranting further investigation into its pharmacokinetics and long-term efficacy.
- Pharmacokinetics : Future studies should focus on understanding how this compound is metabolized in vivo and its bioavailability.
- Clinical Trials : There is a need for clinical trials to evaluate the safety and effectiveness of this compound in humans.
Q & A
Q. What are the optimal synthetic routes for N-(3-methoxyphenyl)-3-(3-phenylpropanamido)benzofuran-2-carboxamide, and what critical steps influence yield and purity?
The synthesis typically involves multi-step procedures, including:
- Benzofuran core construction : Starting from methyl benzofuran-2-carboxylate derivatives, as seen in analogous benzofuran syntheses (e.g., via NaH-mediated cyclization in THF) .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate 3-phenylpropanamido and 3-methoxyphenyl groups. Protecting groups (e.g., benzyl for hydroxyl moieties) may enhance regioselectivity .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amide bond formation (e.g., carbonyl peaks at ~165–170 ppm) .
- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and detect byproducts .
Q. What in vitro assays are suitable for initial screening of this compound's biological activity?
Standard assays include:
- Enzyme inhibition assays : Fluorescence-based or colorimetric readouts (e.g., kinase or protease targets).
- Cell viability assays : MTT or resazurin-based protocols to evaluate cytotoxicity in relevant cell lines .
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the optimization of this compound's pharmacokinetic properties?
- Docking studies : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or GPCRs). Focus on substituent interactions (e.g., methoxyphenyl hydrogen bonding) .
- ADMET prediction : Tools like SwissADME to assess logP, solubility, and CYP450 metabolism risks. Adjust lipophilicity via substituent modifications (e.g., replacing methoxy with polar groups) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-methoxyphenyl and 3-phenylpropanamido substituents in biological activity?
- Synthetic diversification : Prepare analogs with substituent variations (e.g., halogenated phenyl, alkyl chains) and compare bioactivity .
- Pharmacophore mapping : Identify critical functional groups (e.g., methoxy for solubility, propanamido for target binding) using 3D-QSAR models .
Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems for this compound?
- Assay standardization : Normalize protocols (e.g., cell passage number, incubation time) to minimize variability.
- Orthogonal validation : Confirm hits using complementary techniques (e.g., SPR alongside enzymatic assays) .
- Meta-analysis : Statistically pool data from multiple studies to identify trends (e.g., using Cohen’s d for effect size) .
Q. What methodologies are effective for studying the metabolic stability of this compound in hepatic microsomes?
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to track parent compound depletion and metabolite formation .
- Metabolite identification : Use high-resolution tandem MS (HRMS/MS) with isotopic labeling for structural elucidation .
Q. How can crystallography or cryo-EM be applied to determine the compound's binding mode with its target?
- Co-crystallization : Soak purified target protein (e.g., kinase) with the compound and screen crystallization conditions.
- Data collection : Use synchrotron X-ray sources (≤1.5 Å resolution) or cryo-EM for large complexes. Refine structures with Phenix or Coot .
Data Analysis and Experimental Design
Q. What statistical approaches are optimal for analyzing dose-response data in this compound's efficacy studies?
Q. How should researchers design in vivo studies to evaluate therapeutic potential while addressing pharmacokinetic limitations?
- Dose optimization : Conduct pilot PK studies (IV/oral administration) to determine bioavailability and half-life.
- Toxicology screening : Include histopathology and serum biomarkers (e.g., ALT/AST) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
